

# Evaluating Epacadostat: A Comparative Guide to Clinical Trial Endpoints in Immuno-Oncology

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## Compound of Interest

Compound Name: *Epacadostat*

Cat. No.: *B560056*

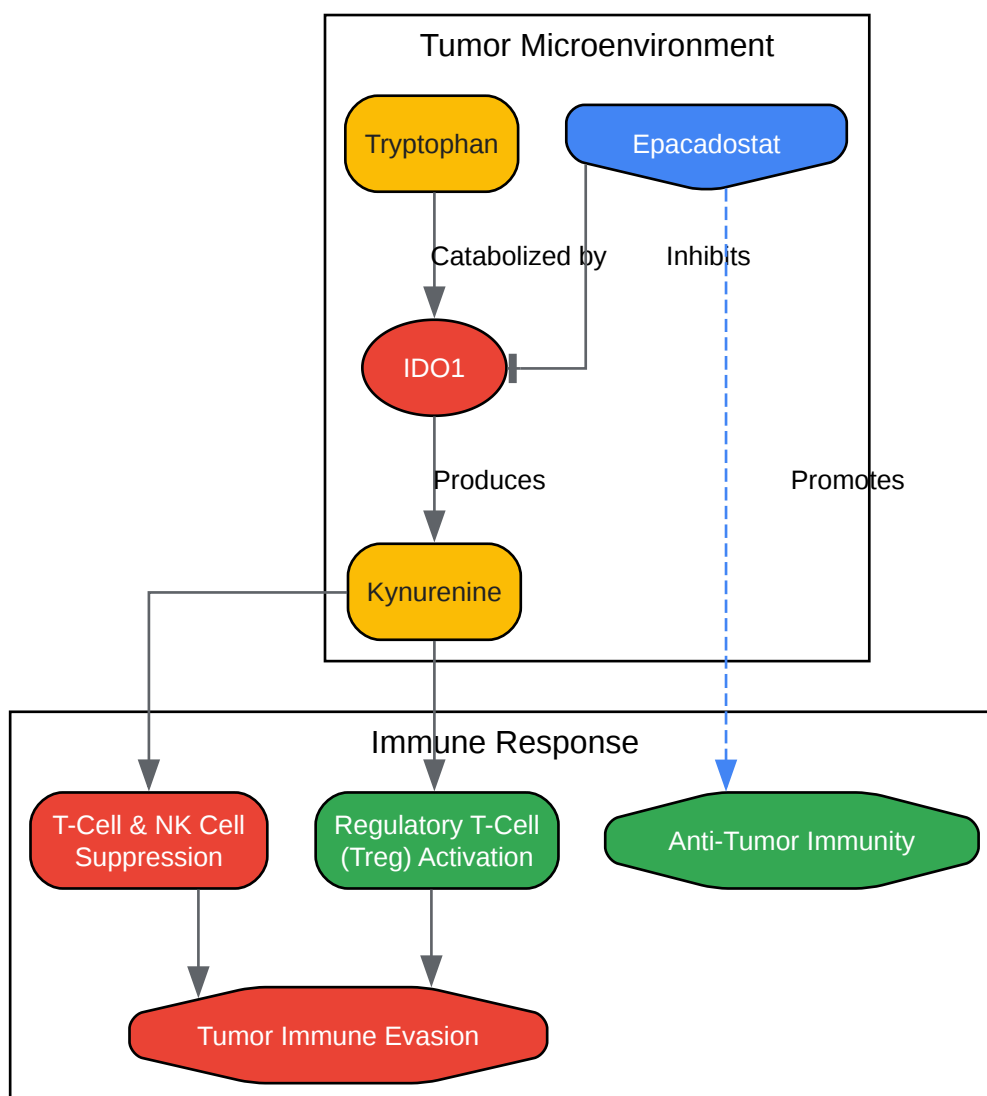
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**Epacadostat**, a first-in-class indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, was a promising agent in the landscape of cancer immunotherapy. The rationale for its development hinged on the role of the IDO1 enzyme in promoting an immunosuppressive tumor microenvironment. By inhibiting IDO1, **epacadostat** was designed to restore anti-tumor immune responses, particularly in combination with checkpoint inhibitors. This guide provides a comparative analysis of the clinical trial data for **epacadostat**, focusing on the key efficacy endpoints of Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR), and contrasts its performance with alternative therapeutic strategies.

## The IDO1 Signaling Pathway and Epacadostat's Mechanism of Action

The IDO1 enzyme is a critical regulator of immune responses. It catabolizes the essential amino acid tryptophan into kynurenine. This depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), ultimately leading to immune tolerance of the tumor. **Epacadostat** was developed to inhibit this enzymatic activity, thereby reversing the immunosuppressive effects and enhancing the efficacy of other immunotherapies, such as PD-1 inhibitors.



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Caption: IDO1 Pathway and **Epacadostat**'s Mechanism.

## Clinical Efficacy of **Epacadostat**: The ECHO-301/KEYNOTE-252 Trial

The pivotal phase 3 ECHO-301/KEYNOTE-252 trial was designed to evaluate the efficacy and safety of **epacadostat** in combination with the anti-PD-1 antibody pembrolizumab versus pembrolizumab monotherapy in patients with unresectable or metastatic melanoma.<sup>[1][2]</sup> The results of this trial were highly anticipated but ultimately disappointing, as the addition of

**epacadostat** to pembrolizumab did not demonstrate a statistically significant improvement in the primary endpoints of PFS and OS.[1][3]

Table 1: Efficacy Endpoints from the ECHO-301/KEYNOTE-252 Trial[2][4]

Endpoint	Epacadostat + Pembrolizumab (n=354)	Placebo + Pembrolizumab (n=352)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	4.7 months	4.9 months	1.00 (0.83-1.21)	0.517
12-month PFS Rate	37%	37%	-	-
Median Overall Survival (OS)	Not Reached	Not Reached	1.13 (0.86-1.49)	0.807
12-month OS Rate	74%	74%	-	-
Objective Response Rate (ORR)	34.2%	31.5%	-	-

## Comparison with an Alternative IDO1 Inhibitor: Indoximod

Indoximod is another orally administered IDO1 pathway inhibitor. While a direct head-to-head phase 3 trial against **epacadostat** is not available, data from a phase 2 single-arm trial investigating indoximod in combination with pembrolizumab in advanced melanoma patients showed promising results.[3][5] It is important to note that cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and other factors.

Table 2: Efficacy of Indoximod plus Pembrolizumab in Advanced Melanoma (Phase 2)[5][6]

Endpoint	Indoximod + Pembrolizumab (n=89)
Median Progression-Free Survival (PFS)	12.4 months (95% CI 6.4 to 24.9)
Objective Response Rate (ORR)	51%
Complete Response (CR) Rate	20%
Disease Control Rate (DCR)	70%

## Experimental Protocols

A standardized approach to evaluating clinical trial endpoints is crucial for the accurate assessment of a drug's efficacy. The following outlines the key methodologies used in the trials discussed.

### Tumor Response Assessment: RECIST 1.1

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard guideline for assessing changes in tumor burden in clinical trials.[\[1\]](#)[\[7\]](#)

- Target Lesions: Up to five of the largest measurable lesions (maximum of two per organ) are selected for measurement.[\[7\]](#) Measurable lesions are defined as those with a longest diameter of at least 10 mm (or 15 mm in the short axis for lymph nodes).[\[1\]](#)
- Response Categories:
  - Complete Response (CR): Disappearance of all target lesions.
  - Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions.
  - Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to be classified as PD.[\[1\]](#)

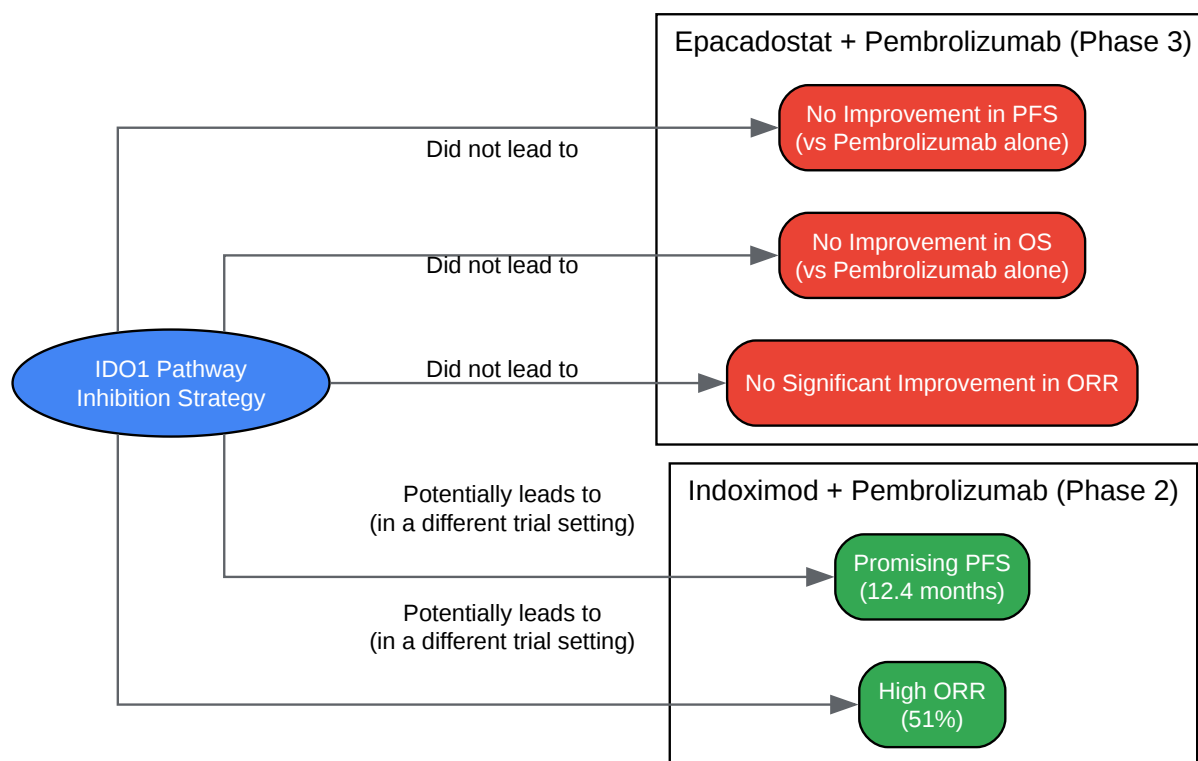


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Caption: RECIST 1.1 Experimental Workflow.

## Logical Comparison of Clinical Outcomes

The disparate outcomes between the phase 3 trial of **epacadostat** and the phase 2 trial of indoximod, both in combination with a PD-1 inhibitor for advanced melanoma, highlight the complexities of drug development and the nuances of targeting the IDO1 pathway. While the ECHO-301 trial's failure was a significant setback for the field, the data from the indoximod trial suggest that IDO1 pathway inhibition may still hold therapeutic potential, warranting further investigation into patient selection biomarkers and optimal combination strategies.



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Caption: Logical Comparison of Clinical Outcomes.

In conclusion, while the combination of **epacadostat** and pembrolizumab did not meet its primary endpoints in the pivotal ECHO-301 trial for metastatic melanoma, the field of IDO1 inhibition continues to be an area of active research. The contrasting results from trials of different IDO1 inhibitors underscore the importance of rigorous clinical evaluation and the potential for varied outcomes even within the same drug class. Future research will likely focus

on identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic approach and exploring novel combination strategies.

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